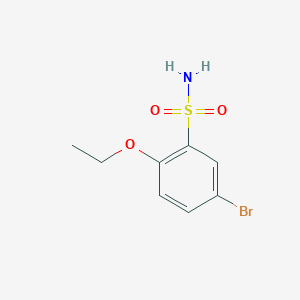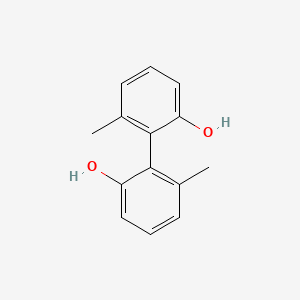
Protopanaxatriol (PPT)
Vue d'ensemble
Description
Protopanaxatriol is a rare saponin that exists in Panax ginseng and Panax notoginseng, which are traditional Chinese medicines used for thousands of years . It is a panaxatriol-type saponin aglycone and is known for its various pharmacological activities, including neuroprotective, anti-inflammatory, and antioxidant effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Protopanaxatriol can be synthesized through enzymatic methods. One such method involves the use of recombinant bacterial β-glucosidase, which hydrolyzes ginsenosides Re and Rg1 to produce protopanaxatriol . The optimal conditions for this enzymatic reaction are pH 7.0 and 37°C .
Industrial Production Methods
In industrial settings, protopanaxatriol can be produced using yeast cell factories. By expressing protopanaxatriol synthase from Panax ginseng and UGT109A1 from Bacillus subtilis in Saccharomyces cerevisiae, protopanaxatriol can be synthesized with a titer of 7.0 mg/L . This method provides a viable route for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Protopanaxatriol undergoes various chemical reactions, including oxidation and glycosylation. The oxidation of protopanaxadiol to protopanaxatriol is catalyzed by the enzyme cytochrome P450 CYP716A53v2 .
Common Reagents and Conditions
The oxidation reaction typically involves the use of cytochrome P450 enzymes under in vitro conditions. The chemical structures of the products are confirmed using liquid chromatography–atmospheric pressure chemical ionization mass spectrometry (LC/APCIMS) .
Major Products Formed
The major product formed from the oxidation of protopanaxadiol is protopanaxatriol .
Applications De Recherche Scientifique
Protopanaxatriol has a wide range of scientific research applications:
Neuroprotection: It has been shown to have neuroprotective effects in models of cerebral ischemia/reperfusion injury.
Anti-inflammatory: Protopanaxatriol exhibits anti-inflammatory properties by inhibiting the release of inflammatory mediators.
Antioxidant: It acts as an antioxidant, reducing oxidative stress in various biological systems.
Gastric Ulcer Treatment: Protopanaxatriol has been studied for its potential in treating gastric ulcers by regulating biomarkers and metabolic pathways.
Mécanisme D'action
Protopanaxatriol exerts its effects through various molecular targets and pathways:
P53 Pathway: It promotes the binding of P53 and DNA, regulating the antitumor network.
Anti-inflammatory Pathways: It inhibits the production of inflammatory mediators such as TNF-α and IL-6.
Antioxidant Mechanisms: Protopanaxatriol reduces oxidative stress by regulating the levels of SOD and MDA.
Comparaison Avec Des Composés Similaires
Protopanaxatriol is similar to other ginsenosides, such as protopanaxadiol and various protopanaxatriol-type saponins. it is unique due to its specific pharmacological activities and molecular targets . Similar compounds include:
Protopanaxadiol: Another ginsenoside with similar anti-inflammatory and antioxidant properties.
Protopanaxatriol-type Saponins: These include compounds like 20S-sanchirhinosides, which also exhibit protective effects against oxidative stress.
Protopanaxatriol stands out due to its specific neuroprotective and anti-inflammatory effects, making it a valuable compound for various therapeutic applications.
Propriétés
IUPAC Name |
17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O4/c1-18(2)10-9-13-30(8,34)19-11-15-28(6)24(19)20(31)16-22-27(5)14-12-23(33)26(3,4)25(27)21(32)17-29(22,28)7/h10,19-25,31-34H,9,11-17H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCBCKBYTHZQGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)O)C)O)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5-amine](/img/structure/B3260079.png)








